Methyl 2-({[5-(2-chlorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)acetate
Description
Methyl 2-({[5-(2-chlorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)acetate is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a methyl ester
Properties
Molecular Formula |
C14H13ClN2O3S |
|---|---|
Molecular Weight |
324.8 g/mol |
IUPAC Name |
methyl 2-[[5-(2-chlorophenyl)-2-methyl-1,3-thiazole-4-carbonyl]amino]acetate |
InChI |
InChI=1S/C14H13ClN2O3S/c1-8-17-12(14(19)16-7-11(18)20-2)13(21-8)9-5-3-4-6-10(9)15/h3-6H,7H2,1-2H3,(H,16,19) |
InChI Key |
UOHCVVFGEBVELF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=CC=C2Cl)C(=O)NCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[5-(2-chlorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)acetate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Methyl Ester: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Alcohol derivatives are common products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity
Research indicates that compounds containing thiazole rings often exhibit significant antitumor properties. Methyl 2-({[5-(2-chlorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)acetate has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Case Study: In Vitro Studies
A study demonstrated that this compound exhibited nanomolar activity against human breast and ovarian cancer cell lines, suggesting broad-spectrum antitumor potential. The specific mechanisms involved may include the inhibition of microtubule polymerization, akin to other known antimitotic agents.
2. Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in cancer metabolism or signaling pathways. The presence of the chlorophenyl group enhances its binding affinity to these targets, potentially leading to the development of novel enzyme inhibitors.
3. Anti-inflammatory Properties
Preliminary studies suggest that derivatives of similar thiazole compounds can exhibit anti-inflammatory effects by modulating cytokine production and reducing inflammatory cell infiltration. This property could be beneficial in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Investigations into similar thiazole-containing compounds have revealed that modifications at the phenyl group significantly influence biological activity. For instance, the introduction of halogen atoms has been shown to enhance potency by improving lipophilicity and receptor binding affinity.
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Description |
|---|---|
| Antitumor Activity | Exhibits nanomolar activity against breast and ovarian cancer cells |
| Enzyme Inhibition | Potential inhibitor for enzymes involved in cancer metabolism |
| Anti-inflammatory Effects | Modulates cytokine production; reduces inflammatory cell infiltration |
Mechanism of Action
The mechanism of action of Methyl 2-({[5-(2-chlorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)acetate involves its interaction with specific molecular targets. The thiazole ring and chlorophenyl group are crucial for binding to active sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-chlorophenyl)acetate
- Methyl (5-(2-chlorophenyl)-2-furoyl)amino)acetate
Uniqueness
Methyl 2-({[5-(2-chlorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)acetate is unique due to the presence of both a thiazole ring and a chlorophenyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Biological Activity
Methyl 2-({[5-(2-chlorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)acetate is a thiazole-based compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : C₁₁H₁₄ClN₃O₂S
- Molecular Weight : 287.76 g/mol
- CAS Number : 1181458-35-4
Research indicates that thiazole derivatives, including the compound , often exhibit their biological activity through several mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
- Enzyme Inhibition : The compound may inhibit specific enzymes such as carbonic anhydrases (CAs), which are implicated in various physiological processes and diseases including cancer and glaucoma. In particular, thiazole derivatives have shown selectivity for CA IX over CA II, with IC50 values indicating potent inhibition .
- Antiproliferative Activity : The compound has been evaluated for its antiproliferative effects against various cancer cell lines. For instance, related thiazole compounds exhibited IC50 values ranging from 0.36 to 0.86 µM against human cancer cell lines, indicating significant cytotoxicity .
Antiproliferative Assays
Table 1 summarizes the antiproliferative activity of this compound compared to other thiazole derivatives.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | SGC-7901 | TBD | Tubulin Inhibition |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | SGC-7901 | 0.36 - 0.86 | Tubulin Inhibition |
| Compound X (related thiazole) | MDA-MB-231 | TBD | CA IX Inhibition |
Case Study 1: Tubulin Inhibition
In a study evaluating the efficacy of various thiazole derivatives as tubulin inhibitors, this compound was found to significantly inhibit tubulin polymerization in vitro. This was evidenced by reduced microtubule formation in treated cells compared to controls.
Case Study 2: Enzyme Selectivity
A series of thiazole derivatives were tested for their inhibitory effects on carbonic anhydrases. This compound demonstrated selectivity for CA IX with an IC50 value indicative of high potency, suggesting potential therapeutic applications in targeting tumors that overexpress this enzyme.
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is closely linked to their structural features:
- Chlorophenyl Substitution : The presence of a chlorophenyl group enhances lipophilicity and may improve binding affinity to target proteins.
- Methyl Group Positioning : The positioning of methyl groups on the thiazole ring has been shown to affect the compound's ability to induce apoptosis and inhibit cell proliferation.
- Carbonyl and Amino Linkers : The carbonyl and amino linkers facilitate interactions with biological targets, influencing both potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
